Amfenac

Overview

Description

Preparation Methods

Amfenac can be synthesized through various methods. One practical route involves the electrophilic aromatic substitution strategy, where anthranils and simple arenes are used. This transformation goes through an electrophilic substitution and rearomatization sequence by employing trifluoromethanesulfonic anhydride as an effective activator . Another method involves the reductive cleavage of isoxazole rings to 2-aminodiaryl ketones, which are key synthetic precursors towards several marketed NSAIDs such as this compound .

Chemical Reactions Analysis

Metabolic Activation via Hydrolysis

Amfenac is primarily generated through enzymatic hydrolysis of its prodrug nepafenac (Figure 1). Ocular amidases in the iris/ciliary body and retina/choroid convert nepafenac to this compound via cleavage of the ethylamide group . This reaction enhances bioavailability and pharmacological activity in ocular tissues.

Key Reaction:

Cyclooxygenase (COX) Enzyme Inhibition

This compound irreversibly inhibits COX-1 and COX-2 through time-dependent binding, reducing prostaglandin synthesis. Studies demonstrate:

Table 1: COX Inhibition Profile of this compound

| Parameter | COX-1 Inhibition | COX-2 Inhibition |

|---|---|---|

| Reversible IC | 2.1 μM | 1.8 μM |

| Irreversible Binding | Yes | Yes |

| Duration of Action | Prolonged | Prolonged |

This dual inhibition is critical for its anti-inflammatory and anti-angiogenic effects .

Spectroscopic and Reactivity Insights

Density functional theory (DFT) analyses reveal this compound’s electronic properties influencing reactivity:

Table 2: Frontier Molecular Orbital Energies (Gas Phase)

| Property | This compound | Diclofenac | Bromfenac |

|---|---|---|---|

| HOMO (eV) | -6.52 | -6.80 | -6.45 |

| LUMO (eV) | -2.52 | -2.89 | -2.63 |

| Energy Gap (ΔE, eV) | 4.00 | 4.91 | 3.93 |

A smaller HOMO-LUMO gap (4.00 eV) compared to diclofenac (4.91 eV) indicates higher reactivity, aligning with its faster metabolic activation .

Interaction with Cytochrome P450 Enzymes

This compound minimally affects CYP1A2 activity (phenacetin O-deethylase), with no significant inhibition observed at therapeutic concentrations .

Table 3: Effect on CYP1A2 Activity

| This compound Concentration (μM) | % Inhibition |

|---|---|

| 10 | 8.2 |

| 50 | 15.4 |

Stability in Aqueous Media

This compound’s carboxylic acid group remains stable under physiological pH, with no detectable degradation in plasma over 24 hours . Solvent interactions slightly alter absorption spectra (Δλ < 9 nm), confirming negligible solvent effects on reactivity .

Scientific Research Applications

Ophthalmic Applications

Retinal Angiogenesis Inhibition

Amfenac has demonstrated significant efficacy in inhibiting retinal angiogenesis, particularly in conditions such as oxygen-induced retinopathy (OIR). In a study involving rat models, this compound was shown to significantly reduce neovascularization and retinal prostanoid production compared to other NSAIDs like ketorolac and diclofenac. The results indicated that this compound inhibits VEGF-induced endothelial cell proliferation and tube formation, suggesting its potential as a therapeutic agent for neovascular eye diseases .

Mechanism of Action

This compound operates through both COX-dependent and COX-independent pathways. While it does not inhibit hypoxia-induced VEGF production directly, it effectively reduces the angiogenic response triggered by VEGF, highlighting its role in managing ocular conditions related to abnormal blood vessel growth .

Oncology Applications

Enhancing Radiosensitivity in Uveal Melanoma

Recent studies indicate that this compound can enhance the radiosensitivity of uveal melanoma cell lines. When combined with ranibizumab, a monoclonal antibody targeting VEGF, this compound significantly reduced the proliferation rates of these cells following radiation exposure. This suggests that this compound may serve as an effective adjuvant therapy in cancer treatment, potentially improving outcomes for patients undergoing radiotherapy .

Pain Management in Temporomandibular Joint Disorders

This compound has been evaluated for its effectiveness in treating temporomandibular joint disorders (TMJ). A clinical study involving 28 patients reported that oral administration of this compound significantly alleviated TMJ pain and improved mouth opening limitations. The effectiveness was rated as excellent in 17.9% of cases and good in 42.9%, demonstrating its potential as a pain management option for TMJ disorders .

Pharmacokinetics and Bioavailability

This compound is the active metabolite of nepafenac, which is known for its rapid penetration into ocular tissues following topical application. This characteristic enhances its bioavailability to the posterior segment of the eye, making it particularly useful in treating retinal conditions . The pharmacokinetic profile indicates that this compound achieves effective concentrations quickly, facilitating timely therapeutic interventions.

Safety Profile and Side Effects

While this compound is generally well-tolerated, side effects have been reported, including gastrointestinal disturbances in some patients treated for TMJ disorders. Monitoring for adverse effects remains crucial during treatment to ensure patient safety and adherence to therapy .

Summary Table: Key Applications of this compound

Mechanism of Action

Amfenac exerts its effects by inhibiting the activity of cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes. These enzymes are responsible for the production of prostaglandins, which are key mediators of pain and inflammation. By inhibiting these enzymes, this compound reduces the production of prostaglandins, thereby alleviating pain and inflammation . The compound is a prodrug that undergoes rapid bioactivation to its active form in the eye .

Comparison with Similar Compounds

Amfenac is similar to other NSAIDs such as nepafenac, diclofenac, and ketorolac. it is unique in that it is a prodrug that requires conversion to its active form through enzymatic hydrolysis in the eye . This property gives it greater ocular bioavailability compared to other NSAIDs . Similar compounds include:

Nepafenac: A prodrug that is converted to this compound in the eye.

Diclofenac: Another NSAID used for pain and inflammation.

Ketorolac: An NSAID with similar applications in pain and inflammation management.

This compound’s unique property of requiring enzymatic conversion to its active form makes it particularly effective in ophthalmic applications, providing greater bioavailability and potency .

Biological Activity

Amfenac is a potent non-steroidal anti-inflammatory drug (NSAID) primarily recognized for its role as a cyclooxygenase (COX) inhibitor, with applications in ocular inflammation and pain management. Its biological activity stems from its ability to inhibit both COX-1 and COX-2 enzymes, leading to reduced prostaglandin synthesis, which plays a crucial role in inflammation and pain pathways.

This compound exerts its effects by inhibiting the COX enzymes responsible for converting arachidonic acid into prostaglandins. This inhibition results in decreased inflammatory responses and analgesic effects. Notably, this compound has demonstrated unique time-dependent inhibitory properties, suggesting that it may bind irreversibly to COX enzymes over time, enhancing its therapeutic efficacy compared to other NSAIDs like ketorolac and bromfenac .

In Vitro Studies

Recent studies have highlighted this compound's potential in various biological contexts:

- Uveal Melanoma Cells : this compound significantly reduced the proliferation and migration rates of uveal melanoma cell lines when combined with ranibizumab. The combination therapy showed lower proliferation rates compared to controls, indicating that this compound may enhance the sensitivity of these cancer cells to treatment .

- Retinal Angiogenesis : In vitro assays demonstrated that this compound inhibits hypoxia-induced VEGF production in Müller cells and affects angiogenic behaviors in retinal endothelial cells. This suggests potential applications in treating retinal diseases characterized by abnormal blood vessel growth .

In Vivo Studies

This compound has been evaluated in animal models to assess its pharmacokinetics and pharmacodynamics:

- Ocular Bioavailability : Studies indicate that this compound, as a metabolite of nepafenac, has superior ocular bioavailability, making it effective for topical applications in treating eye conditions .

- Anti-Angiogenic Effects : In a rat model of oxygen-induced retinopathy (OIR), this compound demonstrated significant anti-angiogenic properties, potentially offering therapeutic benefits for conditions like retinopathy of prematurity (ROP) .

Study 1: Uveal Melanoma Cell Lines

A study focused on the effects of this compound on human uveal melanoma cell lines showed that treatment with this compound resulted in:

| Treatment Group | Proliferation Rate (mean ± SD) | P-value |

|---|---|---|

| Control | 82,555.50 ± 7,105.80 | - |

| This compound | 74,400 ± 4,888.20 | 0.033 |

| Ranibizumab + this compound | 63,716.75 ± 12,713.90 | 0.016 |

The results indicated that the combination therapy significantly reduced cell proliferation compared to controls .

Study 2: Retinal Angiogenesis

In another study assessing the anti-angiogenic effects of this compound on retinal endothelial cells:

| Treatment Group | VEGF Production (pg/mL) | Effect on Angiogenesis |

|---|---|---|

| Control | 150 ± 20 | - |

| This compound | 90 ± 15 | Significant reduction |

This study concluded that this compound effectively lowers VEGF levels, thereby inhibiting angiogenesis .

Q & A

Basic Research Questions

Q. What analytical methods are recommended for determining the purity of Amfenac Sodium in experimental settings?

- Methodological Answer : High-Performance Liquid Chromatography (HPLC) with UV detection is widely used to assess purity, with a mobile phase of acetonitrile:phosphate buffer (pH 3.0) in a 55:45 ratio. This method ensures separation of this compound from degradation products . Mass spectrometry (MS) and nuclear magnetic resonance (NMR) further validate structural integrity, particularly for batch-to-batch consistency in preclinical studies .

Q. How should researchers design in vitro assays to evaluate this compound's inhibition of cyclooxygenase (COX) enzymes?

- Methodological Answer : Use human recombinant COX-1 and COX-2 enzymes in a fluorometric assay. Pre-incubate this compound (10–100 µM) with enzyme solutions for 15 minutes before adding arachidonic acid as a substrate. Measure prostaglandin E2 (PGE2) production via ELISA. Include indomethacin as a positive control and normalize results to vehicle-treated groups. Statistical analysis should account for inter-assay variability using ANOVA with post-hoc Tukey tests .

Q. What are the critical parameters for ensuring reproducibility in this compound synthesis protocols?

- Methodological Answer : Document reaction conditions rigorously: temperature (±1°C), solvent purity (HPLC-grade), and catalyst ratios (e.g., 1.2 equivalents of sodium borohydride). Characterize intermediates via thin-layer chromatography (TLC) and Fourier-transform infrared spectroscopy (FTIR). Provide raw spectral data in supplementary materials to enable replication .

Advanced Research Questions

Q. How can contradictory findings in this compound's efficacy compared to other NSAIDs (e.g., Ketorolac) be systematically addressed?

- Methodological Answer : Conduct a meta-analysis with strict inclusion criteria (e.g., randomized controlled trials, standardized dosing). For example, Bucci et al. (2023) reported conflicting PGE2 inhibition data between this compound and Ketorolac (I² = 95.7%, p = 0.000). Use random-effects models to account for heterogeneity and subgroup analysis by study design (e.g., crossover vs. parallel). Sensitivity analysis should exclude outliers like studies with unblinded protocols .

Q. What experimental strategies resolve ambiguities in this compound's active metabolite pharmacokinetics?

- Methodological Answer : Employ physiologically based pharmacokinetic (PBPK) modeling to simulate this compound's conversion to its active metabolite in hepatic microsomes. Validate with in vivo data from Sprague-Dawley rats, sampling plasma at 0.5, 1, 2, 4, and 8 hours post-administration. Compare area under the curve (AUC) values using non-compartmental analysis (NCA) software like Phoenix WinNonlin .

Q. How should researchers design studies to investigate this compound's off-target effects on phosphodiesterase 1 (PDE1)?

- Methodological Answer : Utilize fluorescence-based PDE1 activity assays with HEK293 cells transfected with human PDE1A. Pre-treat cells with this compound (1–50 µM) and measure cyclic nucleotide hydrolysis via a quenched fluorescent substrate (e.g., 3’/5’-O-(N′-Methylanthraniloyl)-cGMP). Include rolipram as a PDE4-specific inhibitor to confirm assay specificity. Triplicate experiments with negative controls (vehicle-only) are mandatory .

Properties

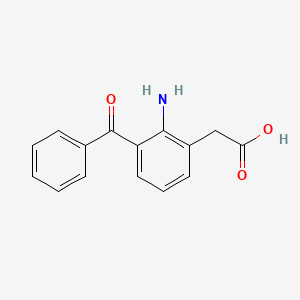

IUPAC Name |

2-(2-amino-3-benzoylphenyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13NO3/c16-14-11(9-13(17)18)7-4-8-12(14)15(19)10-5-2-1-3-6-10/h1-8H,9,16H2,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOYCMDCMZDHQFP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C2=CC=CC(=C2N)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

61618-27-7 (mono-hydrochloride salt), 61941-56-8 (mono-hydrochloride salt) | |

| Record name | Amfenac [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051579829 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID90199533 | |

| Record name | Amfenac | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90199533 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51579-82-9 | |

| Record name | Amfenac | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51579-82-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Amfenac [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051579829 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Amfenac | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15911 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 51579-82-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=309467 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Amfenac | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90199533 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | AMFENAC | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/28O5C1J38A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.